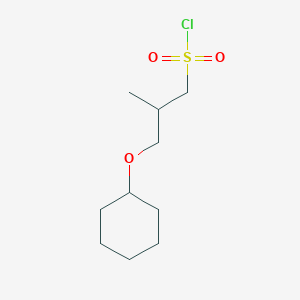
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a cyclohexyloxy group attached to a propane backbone, with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid+SOCl2→3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the cyclohexyloxy group can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Cyclohexanone Derivatives: Formed from the oxidation of the cyclohexyloxy group.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: Contains an aromatic ring, leading to different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
Uniqueness
3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
Clave InChI |
QSNSIKCCNDBFPP-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CCCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


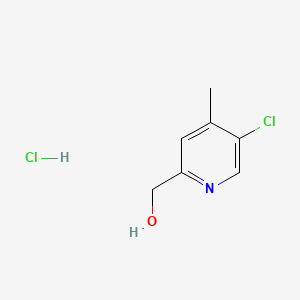
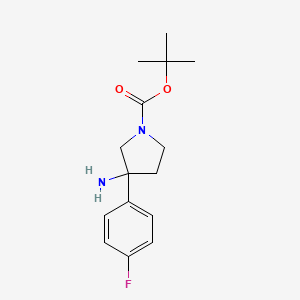


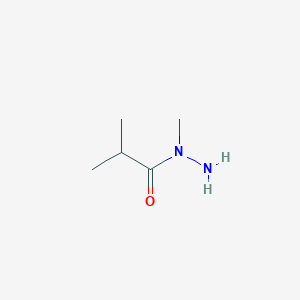
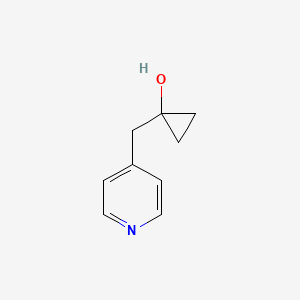
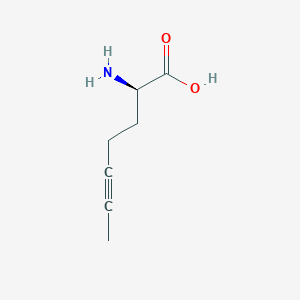
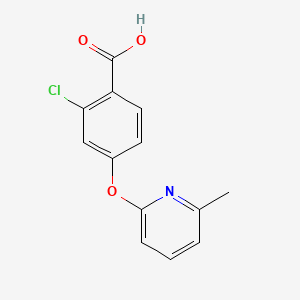
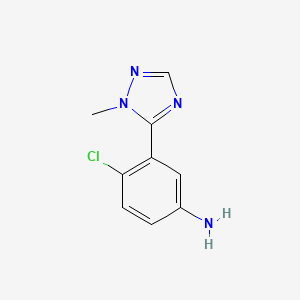

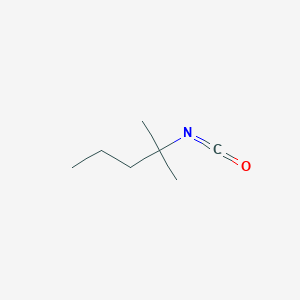
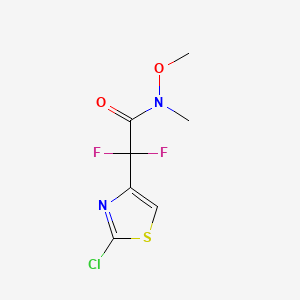
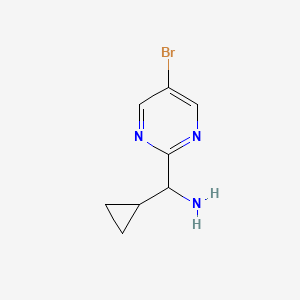
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
